molecular formula C18H15N3O7 B3745229 ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate

ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate

Cat. No. B3745229
M. Wt: 385.3 g/mol
InChI Key: JMMAVBIABLXMOL-UHFFFAOYSA-N
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Description

Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also act by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in tumor cells. Additionally, it has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate has several advantages for lab experiments. It is easy to synthesize and has low toxicity in animal models. It also has antibacterial, antifungal, and antitumor properties, making it useful for studying the effects of these compounds on various cell types. However, it also has limitations, such as its limited solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Conclusion:
In conclusion, Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to fully understand its potential applications and to explore its future directions.

Scientific Research Applications

Ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the development of new drugs.

properties

IUPAC Name

ethyl 2-[3-(3-nitrophenyl)-4-oxido-2-oxoquinoxalin-4-ium-1-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7/c1-2-27-16(22)11-28-20-15-9-4-3-8-14(15)19(24)17(18(20)23)12-6-5-7-13(10-12)21(25)26/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMAVBIABLXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate
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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate
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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate
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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate
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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate
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ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate

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